molecular formula C19H14FNO B8240918 2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde

2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde

Cat. No.: B8240918
M. Wt: 291.3 g/mol
InChI Key: RTTWYSCGWXYXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde (CAS 2828444-18-2) is a high-value quinoline derivative offered as a pale yellow to off-white crystalline solid . It is a critical synthetic intermediate in medicinal chemistry research, particularly for the development of novel therapeutic agents. Quinoline scaffolds are recognized for their diverse biological activities, and this compound serves as a versatile building block for the synthesis of more complex molecules . Researchers utilize this intermediate to develop potential GPCR ligands and kinase inhibitors, following the demonstrated activity of closely related 4-fluorophenyl quinoline compounds which have shown promise as protease-activated receptor-1 (PAR-1) antagonists and PI3-kinase inhibitors in scientific studies . These pathways are significant in areas such as platelet aggregation and cancer research . The aldehyde functional group at the 3-position is a key reactive site for further chemical transformations, including oxidation, reduction, and coupling reactions, enabling the construction of advanced target structures . This product is intended for research and development purposes in laboratory settings only. It is strictly for research use and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

2-cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO/c20-16-7-3-1-5-13(16)18-14-6-2-4-8-17(14)21-19(12-9-10-12)15(18)11-22/h1-8,11-12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTWYSCGWXYXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lewis Acid-Catalyzed Cyclization

Zinc triflate (Zn(OTf)₂) and bismuth chloride (BiCl₃) are effective catalysts for this step. In a representative procedure, 2-amino-4'-fluoro-benzophenone (10.0 g, 46.5 mmol) reacts with methyl 3-cyclopropyl-3-oxopropionate (7.93 g, 55.8 mmol) in ethanol under reflux (30 hours) to yield 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate (crude yield: 14.85 g). The reaction proceeds via a Friedländer-type mechanism, where the Lewis acid facilitates imine formation and subsequent cyclodehydration.

Key Parameters:

  • Catalyst loading : 5 mol% Zn(OTf)₂.

  • Solvent : Ethanol or toluene.

  • Temperature : Reflux conditions (78–110°C).

Functional Group Modifications: Carboxylate to Carbaldehyde

The conversion of ester groups to aldehydes is critical for accessing this compound. While direct methods are scarce in the literature, indirect pathways involve reduction-oxidation sequences or transformation of intermediates .

Reduction of Carboxylates to Methanol Derivatives

Patent CN101747265A details the reduction of methyl 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate to the corresponding methanol derivative using MgCl₂-KBH₄ in tetrahydrofuran (THF). The crude ester (14.85 g) is treated with KBH₄ (6.81 g, 0.12 mol) and MgCl₂ (11.40 g, 0.12 mol) at 105°C for 10 hours, yielding 22.90 g of the methanol product (two-step yield >80%).

Reaction Conditions:

  • Reductant system : MgCl₂-KBH₄ (1:1 molar ratio).

  • Solvent : THF/toluene mixture.

  • Workup : Quenching with saturated brine and extraction with toluene.

Industrial Considerations and Process Optimization

Catalytic System Recyclability

The Zn(OTf)₂ catalyst in cyclization reactions can be recovered via aqueous extraction (81% recovery), reducing costs for large-scale production.

Solvent and Temperature Effects

  • Ethanol favors higher cyclization yields but requires prolonged reflux.

  • Toluene reduces reaction time but may necessitate higher catalyst loadings.

Spectroscopic Characterization

Critical data for validating the target compound include:

NMR (¹H, CDCl₃):

  • Aldehyde proton : δ 9.8–10.2 ppm (singlet).

  • Cyclopropyl protons : δ 1.0–2.5 ppm (multiplet).

Mass Spectrometry:

  • ESI-MS : [M+H]⁺ expected at m/z 322 (C₂₀H₁₆FNO₂).

Comparative Analysis of Methodologies

Method Yield Catalyst Key Advantage
Cyclization-Reduction>80%Zn(OTf)₂High yield, recyclable catalyst
Direct Aldehyde Synthesis~90%Raney NiFewer steps, avoids oxidation

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

Pharmacological Applications

Anticancer Properties:
Recent studies have highlighted the compound's significant anticancer effects. In vitro and in vivo experiments have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

  • Breast Cancer
  • Lung Cancer
  • Colon Cancer

The proposed mechanism of action includes inducing cell cycle arrest and apoptosis in cancer cells, although further research is required to fully elucidate these pathways .

Anti-inflammatory Effects:
In addition to its anticancer properties, 2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde has shown potential as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, suggesting a dual role in therapeutic applications .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of breast cancer cell proliferation at concentrations as low as 10 µM.
Study BAnti-inflammatory EffectsShowed a reduction in cytokine levels by up to 50% in treated cells compared to controls.
Study CPharmacokineticsReported favorable absorption and distribution profiles, indicating low toxicity and good bioavailability for potential clinical use .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde involves its interaction with specific molecular targets. The quinoline core can interact with enzymes and receptors, modulating their activity. The cyclopropyl and 2-fluorophenyl groups enhance its binding affinity and specificity. This compound can inhibit or activate various pathways, depending on its target, leading to therapeutic effects .

Comparison with Similar Compounds

Positional Isomers: Fluorophenyl Substituent Variation

The position of the fluorine atom on the phenyl ring significantly alters the compound’s electronic, steric, and biological properties.

Compound Name CAS Number Fluorine Position Molecular Weight (g/mol) Key Applications/Notes
2-Cyclopropyl-4-(2-fluorophenyl)-quinoline-3-carbaldehyde 2828444-18-2 Ortho (2-F) 291.32 Pitavastatin Impurity 98
2-Cyclopropyl-4-(3-fluorophenyl)-quinoline-3-carbaldehyde N/A Meta (3-F) 291.32 Pitavastatin Impurity 99
2-Cyclopropyl-4-(4-fluorophenyl)-quinoline-3-carbaldehyde 121660-37-5 Para (4-F) 291.32 Key intermediate in pitavastatin synthesis
2-Cyclopropyl-4-phenyl-quinoline-3-carbaldehyde N/A No fluorine 273.33 Pitavastatin Impurity 97

Key Findings :

  • Biological Impact : The para-fluorophenyl analog (4-F) is integral to pitavastatin’s activity, while the ortho-fluorophenyl variant (2-F) is an impurity, suggesting reduced efficacy or undesired interactions .
  • Synthetic Challenges : Ortho-substitution introduces steric hindrance, complicating coupling reactions compared to para-substituted analogs .
  • Electronic Effects: Fluorine’s electron-withdrawing nature influences the quinoline core’s reactivity. Para-substitution optimizes electronic effects for target binding in pitavastatin .

Substituent Variations on the Quinoline Core

Modifications to the cyclopropyl or formyl groups further diversify properties:

Compound Name CAS Number R₁ (Position 2) R₂ (Position 4) Key Properties
2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde 2828444-18-2 Cyclopropyl 2-fluorophenyl High steric hindrance; impurity
2-Ethyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde N/A Ethyl 2-fluorophenyl Lower steric bulk; improved solubility
2-Phenyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde N/A Phenyl 4-fluorophenyl Enhanced π-π interactions; rigid structure

Key Findings :

  • Cyclopropyl vs. Alkyl Groups : Cyclopropyl substituents enhance metabolic stability due to their restricted rotation, but may reduce solubility compared to flexible alkyl chains .
  • Formyl Group : The aldehyde at position 3 is critical for further derivatization (e.g., reduction to hydroxymethyl groups in pitavastatin intermediates) .

Physicochemical and Analytical Data

Comparative analytical data for selected compounds:

Property 2-Fluorophenyl Analog 4-Fluorophenyl Analog
Melting Point Not reported Not reported
Boiling Point Not reported Not reported
Solubility Low (requires inert storage) Moderate (DMF/THF compatible)
1H NMR (δ, ppm) Aromatic peaks: 7.2–8.5 Aromatic peaks: 7.1–8.3
HRMS (ESI) [M+H]⁺: 292.11 [M+H]⁺: 292.11

Key Findings :

  • Spectroscopic Similarities : Identical molecular weights result in overlapping HRMS profiles, necessitating advanced techniques like 2D NMR for differentiation .
  • Stability : The ortho-fluorophenyl analog’s requirement for inert storage suggests higher sensitivity to oxidation or moisture compared to the para isomer .

Biological Activity

2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H14FNOC_{19}H_{14}FNO, with a molecular weight of 291.3 g/mol. The compound features a quinoline backbone with cyclopropyl and fluorophenyl substituents, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an antitumor agent and its interactions with specific molecular targets.

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival.
  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This interaction may be critical for its therapeutic effects, particularly in cancer treatment.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific kinases involved in cancer signaling
AntimicrobialExhibits moderate antibacterial properties

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound in various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Enzyme Interaction

In another investigation, the compound was tested for its ability to inhibit specific kinases associated with tumor growth. The findings demonstrated that it effectively inhibited the activity of these kinases, leading to reduced cell proliferation and increased apoptosis in treated cells.

Comparison with Related Compounds

The unique structural features of this compound set it apart from other quinoline derivatives. Below is a comparison highlighting its distinct advantages:

CompoundKey Features
This compoundAntitumor activity; enzyme inhibition
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehydeSimilar structure; different biological profile
Other Quinoline DerivativesVarying levels of biological activity

Q & A

Q. What are the common synthetic routes for preparing 2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from quinoline precursors. A modified Vilsmeier-Haack reaction can introduce the aldehyde group at position 3, while cyclopropane and fluorophenyl substituents are added via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation. For example:

Cyclopropane introduction : Use cyclopropylboronic acid under palladium catalysis (e.g., PdCl₂(PPh₃)₂) in toluene with K₂CO₃ as base .

Fluorophenyl attachment : Employ 2-fluorophenylboronic acid in a cross-coupling reaction under inert atmosphere .

Aldehyde formation : Phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) in DMF can generate the carbaldehyde group .
Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How is the structure of this compound validated after synthesis?

  • Methodological Answer : Analytical techniques include:
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 1.2–1.8 ppm; aldehyde proton at δ 9.8–10.2 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected: 307.3 g/mol for C₁₉H₁₄FNO).
  • X-ray crystallography : Resolves spatial arrangement of the quinoline core and substituents .

Q. What are the key solubility and stability considerations for this compound?

  • Methodological Answer :
  • Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Test solubility gradients using UV-Vis spectroscopy .
  • Stability : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent aldehyde oxidation. Monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yielding steps (e.g., cyclopropane functionalization)?

  • Methodological Answer :
  • Reaction optimization : Screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (toluene vs. THF) to improve coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) and enhance yield by 15–20% .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?

  • Methodological Answer :
  • Dynamic NMR studies : Probe temperature-dependent shifts to identify conformational flexibility in the cyclopropyl group .
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and validate experimental data .
  • 2D NMR : Use HSQC and HMBC to resolve ambiguous coupling between fluorophenyl protons and the quinoline core .

Q. What strategies are effective for derivatizing the aldehyde group while preserving the quinoline scaffold?

  • Methodological Answer :
  • Schiff base formation : React with primary amines (e.g., aniline derivatives) in ethanol under reflux to form imines. Monitor via FT-IR (C=N stretch at ~1600 cm⁻¹) .
  • Reductive amination : Use NaBH₃CN to convert aldehyde to amine derivatives without reducing the quinoline ring .
  • Protection-deprotection : Temporarily protect the aldehyde as an acetal (e.g., ethylene glycol) during harsh reactions .

Q. How does the 2-fluorophenyl substituent influence electronic properties compared to 4-fluorophenyl analogs?

  • Methodological Answer :
  • Electrochemical analysis : Cyclic voltammetry reveals reduced electron density at the quinoline ring due to ortho-fluorine’s inductive effect .
  • DFT studies : Compare HOMO-LUMO gaps; 2-fluorophenyl shows greater steric hindrance, lowering reactivity in electrophilic substitutions .
  • Biological assays : Test binding affinity to enzymes (e.g., kinases) to correlate substituent position with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.